2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid
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Overview
Description
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid is a complex organic compound with a molecular formula of C21H14N2O4. This compound is known for its unique structure, which includes a benzoic acid moiety linked to a phenylcarbamoyl group and a cyanophenoxy group. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Para-aminobenzoic acid (PABA): Known for its use in sunscreen formulations and as a precursor in the synthesis of folic acid.
Benzoic acid derivatives: Various derivatives of benzoic acid are used in food preservation, medicine, and industrial applications.
Uniqueness
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic Acid is unique due to its specific structure, which imparts distinct chemical properties and potential applications. Its combination of functional groups allows for diverse chemical reactivity and interactions with biological targets.
Properties
Molecular Formula |
C21H14N2O4 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
2-[[4-(4-cyanophenoxy)phenyl]carbamoyl]benzoic acid |
InChI |
InChI=1S/C21H14N2O4/c22-13-14-5-9-16(10-6-14)27-17-11-7-15(8-12-17)23-20(24)18-3-1-2-4-19(18)21(25)26/h1-12H,(H,23,24)(H,25,26) |
InChI Key |
HJDDLSDLTRCPNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)C#N)C(=O)O |
Origin of Product |
United States |
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